molecular formula C22H16BrN3O B11601920 6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11601920
M. Wt: 418.3 g/mol
InChI Key: MQDJWJNJWKTCLZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-[2-(4-Bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 6-[2-(4-bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities. The compound also interacts with proteins involved in multidrug resistance, modulating their activity and enhancing the efficacy of other therapeutic agents .

Comparison with Similar Compounds

6-[2-(4-Bromophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern and the presence of the bromophenoxyethyl group. Similar compounds include:

Properties

Molecular Formula

C22H16BrN3O

Molecular Weight

418.3 g/mol

IUPAC Name

6-[2-(4-bromophenoxy)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16BrN3O/c23-15-9-11-16(12-10-15)27-14-13-26-20-8-4-1-5-17(20)21-22(26)25-19-7-3-2-6-18(19)24-21/h1-12H,13-14H2

InChI Key

MQDJWJNJWKTCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Br

Origin of Product

United States

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